molecular formula C14H20ClN5O6S B2710847 2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate CAS No. 2445792-56-1

2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate

Cat. No. B2710847
M. Wt: 421.85
InChI Key: RFYPSYSMKMZKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with an isoquinoline ring system, a sulfonylamino group, and a proline moiety . The compound’s isomeric SMILES string is c1cc2c(cc1S(=O)(=O)N3CCC[C@@H]3C(=O)O)c(ncc2Cl)N=C(N)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 357.773, and its molecular formula is C12H12ClN5O4S . It has 4 hydrogen donors and 5 hydrogen acceptors. Its LogP value, which is a measure of its lipophilicity, is 0.11 .

Scientific Research Applications

Wound Healing

Summary of Application

UK-371804 may have potential applications in the field of wound healing. It can inhibit exogenous uPA in human chronic wound fluid .

Method of Application

UK-371804 can be applied topically to wounds. In a porcine acute excisional wound model, it was found to effectively penetrate into the wounds .

Results or Outcomes

The application of UK-371804 showed no adverse effect on wound healing parameters. It was able to inhibit exogenous uPA activity in the wounds .

properties

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O4S.2H2O/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYPSYSMKMZKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

UK-371804 Dihydrate

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